

2-Methoxyadamantane: A Comparative Analysis in Antiviral and Neuroprotective Applications

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Compound of Interest

Compound Name: 2-Methoxyadamantane

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For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and favorable safety profiles is a continuous endeavor. Adamantane derivatives have long been a cornerstone in medicinal chemistry, offering a rigid, lipophilic scaffold for drug design. Among these, **2-methoxyadamantane** presents a compelling case for investigation in specific applications, particularly in the realms of antiviral and neuroprotective therapies. This guide provides a comparative analysis of **2-methoxyadamantane**, objectively assessing its potential advantages against established alternatives, supported by available data and experimental insights.

Physicochemical Properties: A Foundation for Enhanced Bioavailability

The introduction of a methoxy group at the 2-position of the adamantane cage imparts distinct physicochemical properties that can influence a molecule's pharmacokinetic profile. Compared to its parent compound, adamantane, and the well-known antiviral drug amantadine (1-aminoadamantane), **2-methoxyadamantane** is expected to exhibit increased lipophilicity. This property is a critical determinant of a drug's ability to cross cellular membranes, including the blood-brain barrier, which is of particular importance for neurological applications.

Compound	Molecular Formula	Molecular Weight (g/mol)	LogP (Predicted)
Adamantane	C ₁₀ H ₁₆	136.24	2.8
Amantadine	C ₁₀ H ₁₇ N	151.25	2.5
2-Methoxyadamantane	C ₁₁ H ₁₈ O	166.26	3.2
Memantine	C ₁₂ H ₂₁ N	179.30	3.4

Table 1: Comparison of physicochemical properties of **2-methoxyadamantane** and related adamantane derivatives. LogP values are estimated and can vary based on the prediction method.

Antiviral Activity: Targeting the Influenza A M2 Ion Channel

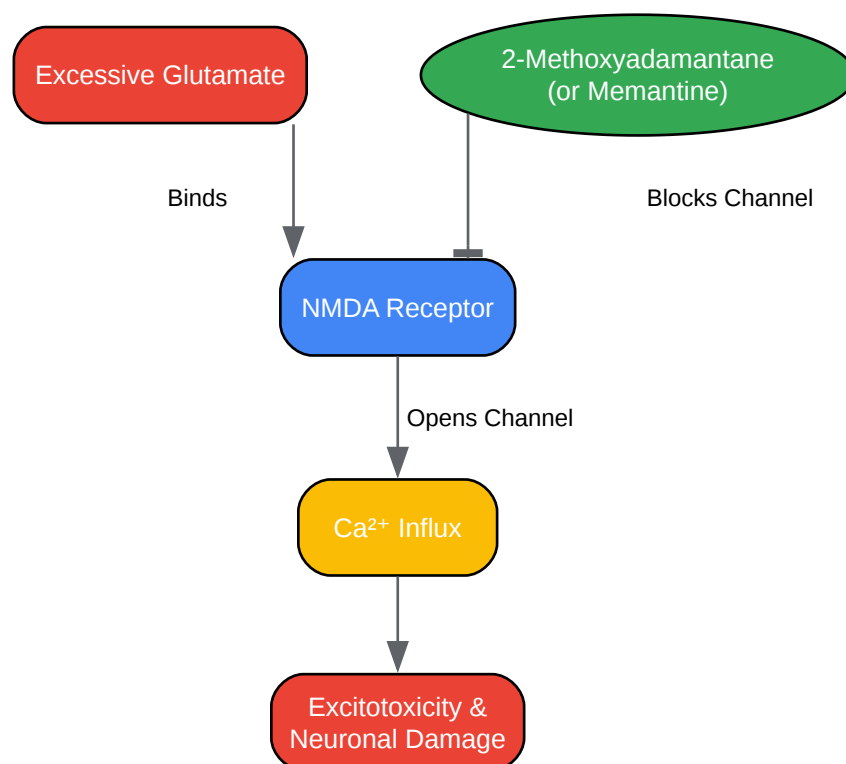
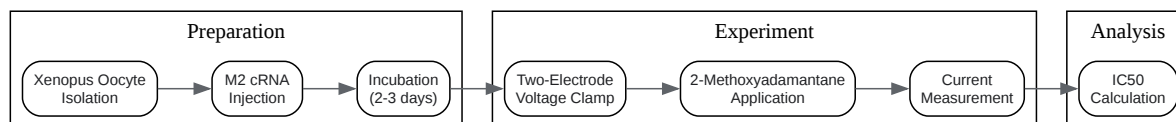
Amantadine and its derivatives have historically been used as antiviral agents against Influenza A virus by targeting the M2 proton ion channel. This channel is crucial for the viral uncoating process within the host cell. The binding of adamantane derivatives to the M2 channel blocks proton translocation, thereby inhibiting viral replication.

While specific antiviral activity data for **2-methoxyadamantane** is not extensively available in publicly accessible literature, the fundamental adamantane scaffold suggests a potential for M2 channel interaction. The methoxy group at the 2-position could influence the binding affinity and specificity compared to the amino group at the 1-position in amantadine. Further research is warranted to quantify the EC₅₀ (half-maximal effective concentration) of **2-methoxyadamantane** against various influenza A strains, including those resistant to amantadine.

Experimental Protocol: M2 Ion Channel Inhibition Assay (Conceptual)

A common method to assess the M2 channel blocking activity of a compound is the *Xenopus* oocyte expression system.

- **Oocyte Preparation:** Oocytes are surgically removed from a female *Xenopus laevis* frog and treated with collagenase to remove the follicular layer.
- **cRNA Injection:** cRNA encoding the M2 protein of a specific influenza A strain is microinjected into the oocytes.
- **Electrophysiological Recording:** After 2-3 days of incubation to allow for protein expression, the oocytes are placed in a recording chamber. A two-electrode voltage-clamp technique is used to measure the ion currents across the oocyte membrane.
- **Compound Application:** The baseline current is recorded, after which solutions containing varying concentrations of **2-methoxyadamantane** are perfused into the chamber.
- **Data Analysis:** The inhibition of the M2-mediated current by the compound is measured, and the IC₅₀ (half-maximal inhibitory concentration) is calculated.



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- To cite this document: BenchChem. [2-Methoxyadamantane: A Comparative Analysis in Antiviral and Neuroprotective Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15285362#assessing-the-advantages-of-2-methoxyadamantane-in-specific-applications\]](https://www.benchchem.com/product/b15285362#assessing-the-advantages-of-2-methoxyadamantane-in-specific-applications)

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